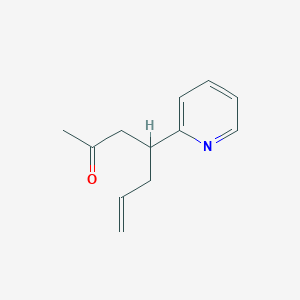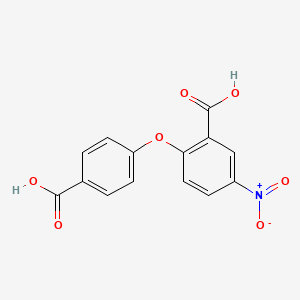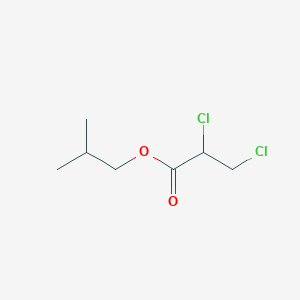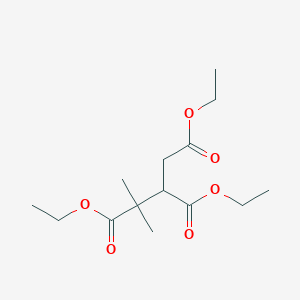![molecular formula C12H17N3O2 B14377799 N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea CAS No. 88235-72-7](/img/structure/B14377799.png)
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is a chemical compound that belongs to the class of oxime derivatives This compound is characterized by the presence of a hydroxyimino group, which is known for its high reactivity and ability to form complexes with metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea typically involves the condensation reaction between an appropriate oxime and a urea derivative. One common method involves the reaction of 1-hydroxyimino-2-methylpropan-2-amine with N-methyl-N’-phenylurea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form complexes with metal ions, which can then participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-yl]hydroxylamine: Another oxime derivative with similar reactivity.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: A compound with antioxidant properties.
Uniqueness
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
88235-72-7 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(1-hydroxyimino-2-methylpropan-2-yl)-1-methyl-3-phenylurea |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,9-13-17)15(3)11(16)14-10-7-5-4-6-8-10/h4-9,17H,1-3H3,(H,14,16) |
Clé InChI |
RLDFYIUIQVPMLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=NO)N(C)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


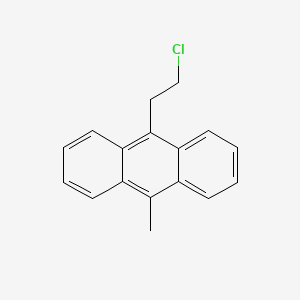
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
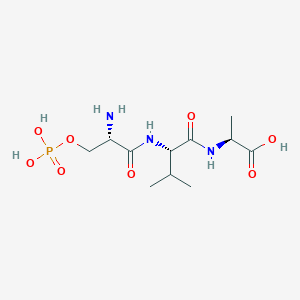
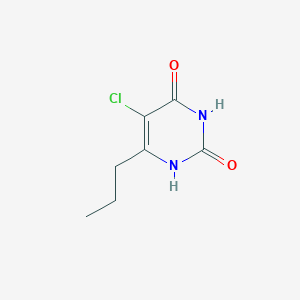
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
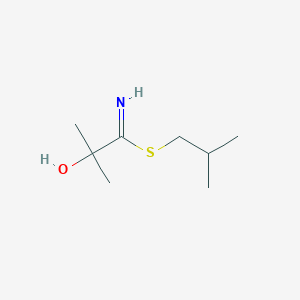
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
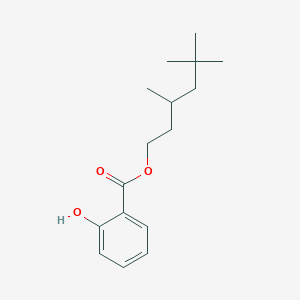
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
